1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone
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Description
1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C21H19F2N3O4S and its molecular weight is 447.46. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analgesic Activity
Studies have indicated the analgesic potential of compounds related to 1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone. Specifically, N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones, which share structural similarities, have shown significant analgesic activity in animal models. One compound, 1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one, demonstrated potent, rapid-acting, non-opioid, and nonantiinflammatory analgesic properties with low acute toxicity (M. Viaud et al., 1995).
Additionally, new N-Mannich bases derived from pyrrolidine diones, which are structurally analogous, were studied for their anticonvulsant and neurotoxicity properties. A few compounds showed significant protection in seizure tests and demonstrated more potency and less neurotoxicity than phenytoin, a reference antiepileptic drug (J. Obniska et al., 2012).
Wound-Healing Potential
Compounds with a structure similar to 1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone have been explored for their wound-healing capabilities. A study involving a series of ethanone derivatives showed significant wound healing in animal models, indicating the potential for these compounds in therapeutic applications related to tissue repair and regeneration (K. Vinaya et al., 2009).
Anticonvulsant Properties
Research into acetamide derivatives of phthalimide, which are structurally related to the compound , has revealed notable anticonvulsant properties. These compounds were effective in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests, suggesting their potential use in treating conditions like epilepsy (K. Kamiński et al., 2011).
Metabolic Stability and Dopamine Transporter Affinity
Studies have also focused on modifying the structure of compounds similar to 1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone to improve metabolic stability and affinity for the dopamine transporter (DAT). These modifications aim to develop compounds that can effectively treat psychostimulant use disorders while maintaining a favorable safety profile (Rachel D. Slack et al., 2020).
properties
IUPAC Name |
1-[4-[2-(4-fluorophenyl)-4-(4-fluorophenyl)sulfonyl-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F2N3O4S/c1-14(27)25-10-12-26(13-11-25)21-20(31(28,29)18-8-6-17(23)7-9-18)24-19(30-21)15-2-4-16(22)5-3-15/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMQTWBIPLTYMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C3=CC=C(C=C3)F)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(4-Fluorophenyl)-4-((4-fluorophenyl)sulfonyl)oxazol-5-yl)piperazin-1-yl)ethanone |
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